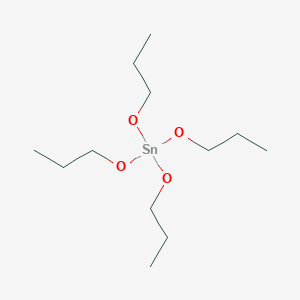
Tetrapropoxystannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrapropoxystannane is an organotin compound with the chemical formula Sn(OPr)_4 It is a tetrahedral molecule where a central tin atom is bonded to four propoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrapropoxystannane can be synthesized through the reaction of tin tetrachloride (SnCl_4) with propanol (PrOH) in the presence of a base such as pyridine. The reaction typically proceeds as follows:
SnCl4+4PrOH→Sn(OPr)4+4HCl
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin compound. The product is then purified by distillation under reduced pressure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the anhydrous conditions required for the reaction.
Chemical Reactions Analysis
Types of Reactions: Tetrapropoxystannane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form tin oxide and propanol.
Transesterification: It can react with other alcohols to form different alkoxystannanes.
Oxidation: this compound can be oxidized to form tin dioxide (SnO_2).
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Transesterification: Other alcohols such as methanol or ethanol, often in the presence of a catalyst like sulfuric acid.
Oxidation: Oxidizing agents such as hydrogen peroxide or oxygen.
Major Products Formed:
Hydrolysis: Tin oxide (SnO_2) and propanol.
Transesterification: Different alkoxystannanes and propanol.
Oxidation: Tin dioxide (SnO_2).
Scientific Research Applications
Tetrapropoxystannane has several applications in scientific research:
Materials Science: It is used as a precursor for the synthesis of tin oxide nanoparticles, which have applications in sensors, catalysts, and transparent conducting films.
Catalysis: this compound is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-oxygen bonds.
Biology and Medicine: Research is ongoing into the potential use of organotin compounds, including this compound, in antimicrobial and anticancer therapies.
Industry: It is used in the production of coatings and as a stabilizer in the manufacturing of plastics.
Mechanism of Action
The mechanism by which tetrapropoxystannane exerts its effects depends on the specific application:
Catalysis: In catalytic reactions, this compound acts by coordinating to substrates and facilitating the formation or breaking of chemical bonds.
Antimicrobial and Anticancer Activity: The exact mechanism is not fully understood, but it is believed that organotin compounds can interact with cellular components, leading to disruption of cellular processes and cell death.
Comparison with Similar Compounds
- Tetramethoxystannane (Sn(OMe)_4)
- Tetraethoxystannane (Sn(OEt)_4)
- Tetrabutoxystannane (Sn(OBut)_4)
Comparison:
- Tetramethoxystannane: Similar in structure but with methoxy groups instead of propoxy groups. It is more volatile and has different solubility properties.
- Tetraethoxystannane: Contains ethoxy groups and is used in similar applications but has different reactivity due to the shorter alkyl chain.
- Tetrabutoxystannane: Contains butoxy groups and is less volatile than tetrapropoxystannane, with different applications in materials science.
This compound is unique due to its balance of volatility and reactivity, making it suitable for a wide range of applications in both research and industry.
Properties
CAS No. |
216859-00-6 |
|---|---|
Molecular Formula |
C12H28O4Sn |
Molecular Weight |
355.06 g/mol |
IUPAC Name |
tetrapropoxystannane |
InChI |
InChI=1S/4C3H7O.Sn/c4*1-2-3-4;/h4*2-3H2,1H3;/q4*-1;+4 |
InChI Key |
YFCQYHXBNVEQKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCO[Sn](OCCC)(OCCC)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















